molecular formula C23H25N3O3 B11313855 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11313855
M. Wt: 391.5 g/mol
InChI Key: KTKJFBHNONNRHD-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and an oxazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step involves the reaction of the oxazole intermediate with morpholine under controlled conditions.

    Attachment of the phenyl groups: This can be done through various substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-(4-methylbenzyl)-1-[4-(4-morpholinyl)phenyl]-1-butanone
  • N-Ethyl-2-morpholin-4-ylethanamine

Uniqueness

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-17-7-9-18(10-8-17)21(26-11-13-28-14-12-26)16-24-23(27)20-15-22(29-25-20)19-5-3-2-4-6-19/h2-10,15,21H,11-14,16H2,1H3,(H,24,27)

InChI Key

KTKJFBHNONNRHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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